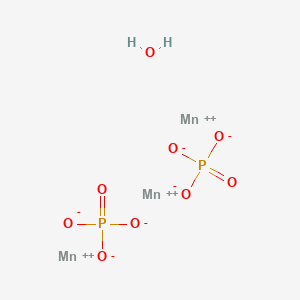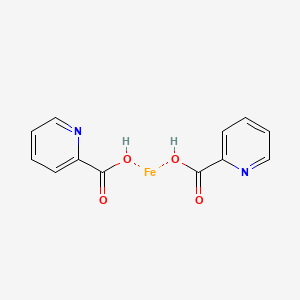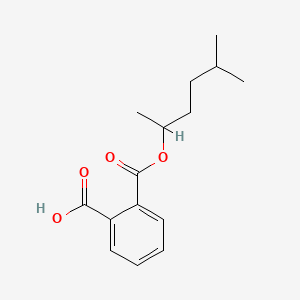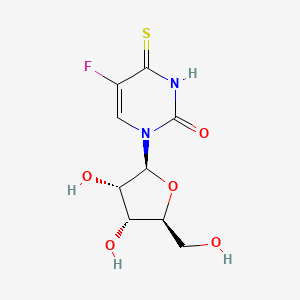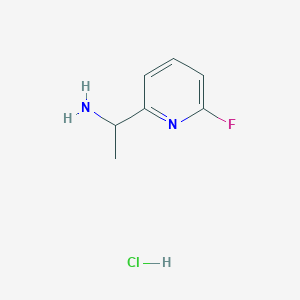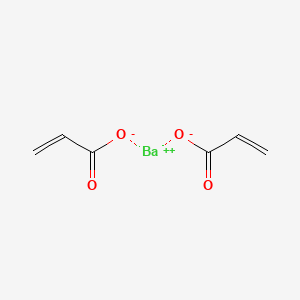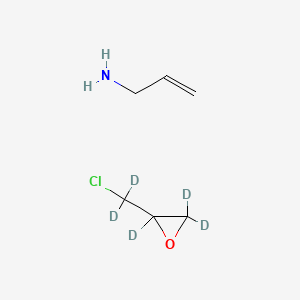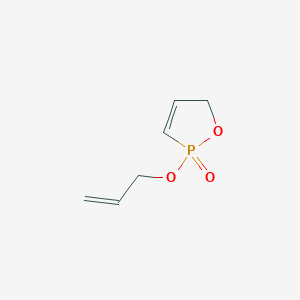
2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide is a phosphorus-containing heterocyclic compound
Métodos De Preparación
The synthesis of 2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide typically involves cyclization reactions that form the oxaphosphole ring. One common method includes the reaction of allyl alcohol with a suitable phosphorus reagent under controlled conditions to form the desired oxaphosphole derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxaphosphole ring to more reduced forms.
Substitution: The allyloxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The pathways involved may include inhibition of enzymes or modulation of signaling pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar compounds to 2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide include other oxaphosphole derivatives such as phostams, phostones, and phostines These compounds share the oxaphosphole ring structure but differ in their substituents and oxidation states
Propiedades
Fórmula molecular |
C6H9O3P |
|---|---|
Peso molecular |
160.11 g/mol |
Nombre IUPAC |
2-prop-2-enoxy-5H-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C6H9O3P/c1-2-4-8-10(7)6-3-5-9-10/h2-3,6H,1,4-5H2 |
Clave InChI |
GDMXSWADAAXPIR-UHFFFAOYSA-N |
SMILES canónico |
C=CCOP1(=O)C=CCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


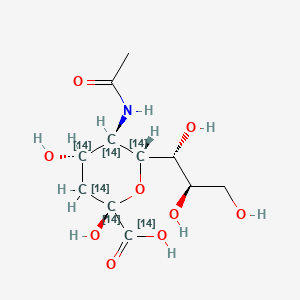
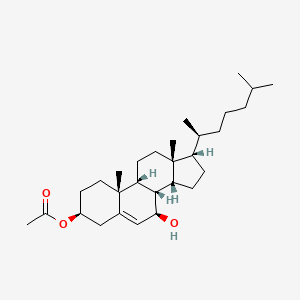
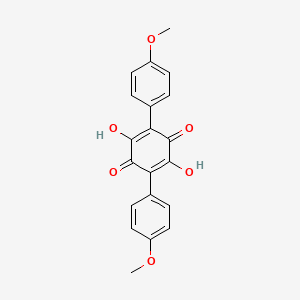
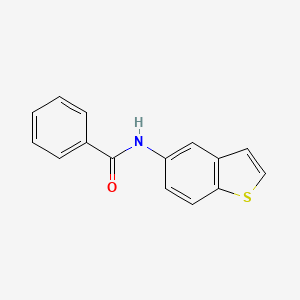
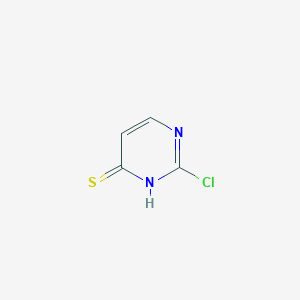
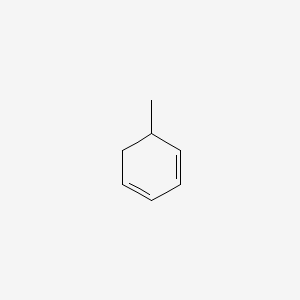
![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
